(S)-3-(4-Chlorophenyl)pyrrolidine
Overview
Description
(S)-3-(4-Chlorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformations : Some studies focus on the structural aspects of compounds closely related to (S)-3-(4-Chlorophenyl)pyrrolidine. For example, the chlorophenyl and thiophene rings in certain molecules are individually planar, with the pyrrolidine ring adopting a half-chair conformation (Ray et al., 1997).
Synthesis and Biological Effects : Pyrrolidines, including this compound, are important in medicinal chemistry due to their biological effects. They are used in medicine, dyes, and agrochemical substances (Żmigrodzka et al., 2022).
Applications in Molecular Docking and Drug Development : Enantiomerically pure derivatives of pyrrolidines are synthesized for potential applications like antithrombin activity. These compounds are also subjects of molecular docking studies to predict their interactions with biological targets (Ayan et al., 2013).
Stereochemistry and Pharmacological Properties : The stereochemical aspects of certain pyrrolidine derivatives are studied for their implications in pharmacological properties, such as in the case of L-type calcium channel blockers (Carosati et al., 2009).
Antimicrobial and Anticonvulsant Activities : Some pyrrolidine derivatives demonstrate antimicrobial and anticonvulsant activities. The synthesis and evaluation of these properties in different compounds provide insights into their potential therapeutic applications (Kamiński et al., 2013).
Chemical Synthesis and Methodologies : Research also focuses on the synthesis methodologies for creating pyrrolidine derivatives, which are critical for expanding their application in various fields (Yoshifuji & Kaname, 1995).
properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZDDQAOZEEDU-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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